1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
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Description
1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C26H26BrN3O3 and its molecular weight is 508.416. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Inhibition
- Aryl phenyl ureas with a quinazolinoxy substituent demonstrate significant inhibition of mutant and wild-type BRAF kinase, with compound 7 exhibiting effective pharmacokinetic properties in animal models (Holladay et al., 2011).
Chemical Synthesis and Modification
- Methyl o-acylphenylacetates react with urea to yield 1-aryl-3-hydroxyisoquinolines, showcasing the potential for structural modification and the biological activity of these compounds (Nowicki & Fabrycy, 1976).
Role in Sleep Regulation
- The interaction of compounds with orexin receptors, specifically orexin-1 (OX1R) and orexin-2 (OX2R), and their impact on sleep modulation highlights the importance of these compounds in neuropharmacology (Dugovic et al., 2009).
Local Anesthetic Activity and Toxicity
- Isoquinoline alkaloids demonstrate a pronounced role in curing diseases with varying local anesthetic activity and acute toxicity. Synthesized derivatives of tetrahydroisoquinolines have been shown to exhibit significant local anesthetic activity and a range of toxicities, suggesting their potential as drug candidates (Azamatov et al., 2023).
Structural Analysis
- Detailed structural analysis through NMR and X-ray studies of dihydroisoquinolines provides valuable insights into their stereochemistry and potential applications in drug design (Kălmăn et al., 1986).
Anticancer Properties
- A series of isoquinolinium bromides and related structures demonstrated potential anticancer properties in vitro, indicating the significance of these compounds in cancer research (Saleh et al., 2020).
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O3/c1-16-12-19(27)6-9-22(16)30-26(31)29-20-7-4-17(5-8-20)13-23-21-15-25(33-3)24(32-2)14-18(21)10-11-28-23/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZVDBIEXTVLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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